(2-Isopropyl-imidazol-1-yl)-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

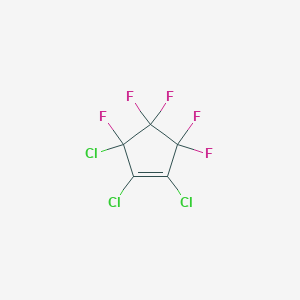

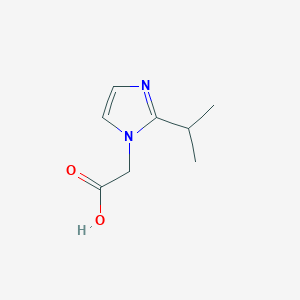

“(2-Isopropyl-imidazol-1-yl)-acetic acid” is a derivative of imidazole, which is a five-membered heterocyclic compound containing three carbon atoms, two nitrogen atoms, and two double bonds . It is functionally related to acetic acid .

Synthesis Analysis

Imidazole derivatives, including “(2-Isopropyl-imidazol-1-yl)-acetic acid”, can be synthesized using various methods. One common method involves the N-alkylation of imidazole using tert-butyl chloroacetate, followed by a non-aqueous ester cleavage of the resulting imidazole-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride .

Molecular Structure Analysis

The molecular formula of “(2-Isopropyl-imidazol-1-yl)-acetic acid” is C8H12N2O2, with an average mass of 168.193 Da and a monoisotopic mass of 168.089874 Da .

科学的研究の応用

Neuropharmacology and Neuroprotection

Research on YM872, a compound closely related to "(2-Isopropyl-imidazol-1-yl)-acetic acid," has shown significant promise in the area of neuroprotection. YM872, a potent and highly water-soluble AMPA receptor antagonist, demonstrates neuroprotective properties in models of focal cerebral ischemia in rats and cats. Its high solubility and efficacy in reducing infarct volume and improving neurological deficits without noticeable side effects suggest potential therapeutic applications in acute stroke treatment (Takahashi et al., 2006).

Microbial Interactions and Biotechnology

Studies on acetic acid and its impacts on yeast cells have brought to light mechanisms underlying cell death induced by acetic acid, presenting an avenue for biotechnological applications. Understanding these mechanisms is crucial for developing more robust yeast strains for industrial applications and designing improved biomedical strategies (Chaves et al., 2021).

Fermentation and Food Science

Acetic acid bacteria (AAB) play a crucial role in the production of fermented beverages and foods such as vinegar, kombucha, and lambic beer. Their unique oxidative fermentation process is pivotal in the food industry, and understanding their physiology is key to harnessing their potential for creating traditional and novel fermented products. This research area also explores the health benefits associated with consumption of fermented products involving AAB (Lynch et al., 2019).

Medicinal Chemistry and Drug Design

The exploration of imidazole derivatives in medicinal chemistry is a burgeoning field, with imidazole-containing compounds demonstrating a wide range of biological activities. These compounds are integral in developing new pharmacological preparations, highlighting the potential of imidazole-based molecules in various therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases (Kaldybayeva et al., 2022).

Environmental and Chemical Engineering

In environmental sciences, the focus on acetic acid extends to its role in wastewater treatment, where it's considered for its bactericidal and virucidal properties. The exploration of acetic acid in disinfection processes highlights its potential as an environmentally friendly alternative to traditional chemicals used in wastewater management (Kitis, 2004).

Safety And Hazards

将来の方向性

Imidazole derivatives, including “(2-Isopropyl-imidazol-1-yl)-acetic acid”, continue to be of interest in medicinal chemistry due to their broad range of biological activities. Future research may focus on the development of new drugs that can overcome current public health problems, such as antimicrobial resistance .

特性

IUPAC Name |

2-(2-propan-2-ylimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(2)8-9-3-4-10(8)5-7(11)12/h3-4,6H,5H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYODZVJBGCMLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424416 |

Source

|

| Record name | (2-Isopropyl-imidazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Isopropyl-imidazol-1-yl)-acetic acid | |

CAS RN |

876717-08-7 |

Source

|

| Record name | (2-Isopropyl-imidazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(propan-2-yl)-1H-imidazol-1-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol](/img/structure/B1353103.png)

![2-cyano-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B1353109.png)

![[(4-Morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate](/img/structure/B1353117.png)

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione](/img/structure/B1353120.png)

![methyl 2-{[4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B1353123.png)

![5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1353126.png)